2-(4-Pentynyloxy)tetrahydro-2H-pyran
Overview
Description
Synthesis Analysis
The synthesis of tetrahydro-2H-pyran derivatives is a topic of interest due to their potential applications in various fields. For instance, the synthesis of tetrahydro-2-(2-propynyloxy)-2H-pyran is reported to illustrate Markownikov Addition and the formation of a THP-ether protecting group, which is a related compound to "2-(4-Pentynyloxy)tetrahydro-2H-pyran" . Additionally, a one-pot synthesis approach for polyfunctionalized 4H-pyran derivatives has been developed, which could potentially be adapted for the synthesis of "2-(4-Pentynyloxy)tetrahydro-2H-pyran" .
Molecular Structure Analysis
The molecular structure of tetrahydro-2H-pyran derivatives is crucial for understanding their reactivity and properties. Computational studies such as DFT calculations are used to predict the thermodynamic parameters and to support the proposed mechanisms of reactions involving these compounds . The structure of 2-amino-4H-pyrans has been analyzed using various spectroscopic methods, which could be relevant for the structural analysis of "2-(4-Pentynyloxy)tetrahydro-2H-pyran" .
Chemical Reactions Analysis
The chemical reactivity of tetrahydro-2H-pyran derivatives is diverse. For example, the pyrolysis of tetrahydropyranyl phenoxy ethers yields dihydropyran and the corresponding phenol, suggesting a mechanism with a four-membered cyclic transition state . The synthesis of 2-vinyl-3,4,5,6-tetrahydrobenzaldehyde and its valence isomerization to 2H-pyran has been studied, which provides insights into the reactivity of the 2H-pyran ring system .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydro-2H-pyran derivatives are influenced by their molecular structure. The solubility, melting points, and reactivity with various reagents are important characteristics. For instance, 2-amino-4H-pyrans are known to be soluble in a range of organic solvents and have high melting points . The pyrolysis kinetics of tetrahydropyranyl phenoxy ethers have been studied, providing information on the stability and decomposition of these compounds under heat .
Scientific Research Applications
Synthesis and Laboratory Exercises
The compound tetrahydro-2-(2-propynyloxy)-2H-pyran, closely related to 2-(4-Pentynyloxy)tetrahydro-2H-pyran, is used in introductory organic laboratory exercises. This synthesis illustrates Markownikov Addition and the formation of a THP-ether protecting group, useful in modeling a resin employed in combinatorial chemistry. It also introduces students to purification via flash column chromatography and analysis via 1H NMR, illustrating complex phenomena like non-first order coupling (Brisbois, Batterman, & Kragerud, 1997).
Catalytic Reactions
In a study on Rh-catalyzed isomerization and intramolecular redox reactions of alkynyl ethers, the use of 2-(5-sulfonyl-4-pentynyl)tetrahydrofuran, structurally similar to 2-(4-Pentynyloxy)tetrahydro-2H-pyran, leads to different products depending on the presence of a benzyl substituent. This research highlights the potential for chemical diversity through manipulation of similar structures (Shikanai, Murase, Hata, & Urabe, 2009).
Organic Synthesis
2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran, a derivative of the subject compound, has been synthesized and used in reactions with iodine and various metals like Ru(II), Cu(I), and Hg(II). This research underscores the compound's utility in forming complexes with significant chemical properties (Singh et al., 2001).
Antioxidative and Antihypertensive Properties
A study identified previously undescribed antioxidative O-heterocyclic analogues, including a derivative of 2H-pyran, in the seaweed Sargassum wightii. These compounds showed significant angiotensin converting enzyme (ACE) inhibitory potential, suggesting their use in antihypertensive management (Maneesh & Chakraborty, 2018).
properties
IUPAC Name |
2-pent-4-ynoxyoxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-3-5-8-11-10-7-4-6-9-12-10/h1,10H,3-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRUKFFDSQQSCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOC1CCCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326818 | |
Record name | 2-(4-Pentynyloxy)tetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Pentynyloxy)tetrahydro-2H-pyran | |
CAS RN |
62992-46-5 | |
Record name | 2-(4-Pentynyloxy)tetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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